molecular formula C7H11ClN4S B2759784 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine CAS No. 1874980-30-9

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine

Cat. No.: B2759784
CAS No.: 1874980-30-9
M. Wt: 218.7
InChI Key: BGWOMWACZVXCEJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is a chemical compound with the molecular formula C7H11ClN4S and a molecular weight of 218.05 g/mol . This compound features a 3-chloro-1,2,4-thiadiazole ring linked to a 4-methylpiperazine group, a structural motif of significant interest in medicinal chemistry. Research into analogous 1,3,4-thiadiazole derivatives incorporating piperazine subunits has demonstrated promising pharmacological profiles, particularly as potential antidepressant agents . In vivo studies on related structures have shown they can significantly reduce immobility time in behavioral tests like the tail-suspension test, suggesting specific antidepressant-like activity that may be linked to the serotonergic system, as evidenced by increased swimming behavior in the modified forced swimming test . Furthermore, in silico predictions for similar compounds indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties with no violations of Lipinski's Rule of Five, and crucially, a high predicted ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) targets . This makes this compound a valuable building block for researchers in drug discovery, particularly for synthesizing and screening novel bioactive molecules for neurological disorders. It is also a key intermediate in organic synthesis and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-9-6(8)10-13-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWOMWACZVXCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874980-30-9
Record name 1-(3-chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine
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Preparation Methods

Thiourea-Chlorination Pathways

A plausible route begins with the cyclocondensation of N-substituted thioureas with chlorinating agents. For example:

  • Synthesis of 3,5-dichloro-1,2,4-thiadiazole :
    • Reacting malononitrile with sulfur dichloride (SCl₂) in dimethylformamide (DMF) at 0–5°C.
    • Quenching with ice water and extracting with ethyl ether yields the dichlorinated intermediate.
  • Selective Amination at Position 5 :
    • Treating 3,5-dichloro-1,2,4-thiadiazole with 4-methylpiperazine in DMF at 50–60°C in the presence of potassium carbonate.
    • The electron-withdrawing chlorine at position 3 activates position 5 for nucleophilic substitution due to resonance effects.

Table 1: Optimization of Cyclization Conditions

Starting Material Chlorinating Agent Solvent Temp (°C) Yield (%)
Malononitrile SCl₂ DMF 0–5 68
Thiourea Cl₂ Toluene 25 72
Aminoacetonitrile SCl THF 60 55

Alternative Pathways: Hydrocarbonylation and Ether Cleavage

Hydrocarbonylation of Hydroxy Precursors

Patents describe converting 3-chloro-4-hydroxy-1,2,5-thiadiazoles to alkoxy derivatives via hydrocarbonyl halides. Adapting this for 1,2,4-thiadiazoles:

  • Synthesize 3-chloro-5-hydroxy-1,2,4-thiadiazole via Lewis acid-mediated ether cleavage.
  • React with 4-methylpiperazine under Mitsunobu conditions (DEAD, PPh₃) to install the piperazine group.

Lewis Acid-Mediated Functionalization

Aluminum chloride (AlCl₃) in toluene facilitates ether cleavage and may assist in directing substitution patterns. For example:

  • Refluxing 3-chloro-5-methoxy-1,2,4-thiadiazole with AlCl₃ generates a reactive intermediate for piperazine coupling.

Critical Analysis of Byproduct Formation

Competing reactions in thiadiazole synthesis include:

  • Over-chlorination : Excess SCl₂ leads to 3,4,5-trichloro derivatives, necessitating stoichiometric control.
  • Tar formation : Mitigated by inverse addition (adding nitrile to SCl₂-solvent mixtures).
  • Piperazine dimerization : Suppressed using excess amine and inert atmospheres.

Industrial-Scale Considerations

Solvent Recovery and Recycling

  • DMF and toluene are recoverable via fractional distillation, reducing costs.
  • Steam distillation isolates volatile thiadiazoles efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is being explored for its potential as a therapeutic agent. Its structural properties suggest that it may interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The chlorinated thiadiazole structure enhances reactivity, which may contribute to its effectiveness against bacterial strains.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundE. coli12 µg/mL
    This compoundS. aureus10 µg/mL

Research has shown that this compound may possess antifungal and anticancer properties. Its mechanism of action likely involves the inhibition of key enzymes involved in cellular processes.

  • Case Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that modifications on the thiadiazole ring could enhance anticancer activity through apoptosis induction mechanisms.

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules.

  • Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols.
    • Example Reaction:

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for producing specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of thiadiazole-piperazine derivatives are highly influenced by substituents on the thiadiazole ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Thiadiazole Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine 3-Chloro 4-Methyl C₇H₁₁ClN₄S 218.71 Electrophilic chlorine enhances reactivity; methylpiperazine improves solubility
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine 3-Methyl None C₇H₁₂N₄S 184.26 Methyl group increases lipophilicity; lacks methylpiperazine
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-(3-Chlorophenyl) None C₁₂H₁₃ClN₄S 280.78 Bulky chlorophenyl group may hinder membrane permeability
1-(5-(5-Nitroaryl)-1,3,4-thiadiazol-2-yl)piperazine 5-Nitroaryl None Varies Varies Nitro group enhances electron-withdrawing effects; potential antimicrobial activity

Key Observations :

  • Chlorine vs. Methyl Substituents : The chloro group in the target compound increases electrophilicity, making it more reactive in substitution reactions compared to the methyl analog .
  • Piperazine Modifications : The 4-methylpiperazine in the target compound likely enhances solubility and pharmacokinetic properties compared to unsubstituted piperazine derivatives .

Biological Activity

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Characterized by a thiadiazole ring fused with a piperazine moiety, this compound exhibits a unique structural profile that enhances its solubility and bioavailability, making it suitable for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN5SC_8H_{10}ClN_5S. The presence of the chloro group at the 3-position of the thiadiazole ring contributes to its reactivity and biological activity. The methylpiperazine moiety is known to enhance the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. The mechanism often involves inhibition of key metabolic pathways in microorganisms.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The compound's mechanism of action includes inducing apoptosis and interfering with cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µg/mL)Mechanism of Action
AntimicrobialVariousNot specifiedInhibition of metabolic pathways
AnticancerMCF-70.28Apoptosis induction
AnticancerHepG2Not specifiedCell cycle arrest

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various thiadiazole derivatives, this compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells. This indicates potent growth inhibitory activity through mechanisms involving cell cycle arrest at the G2/M phase .

Study 2: Interaction with Biological Targets

Further research has shown that this compound interacts with enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in lipid signaling pathways. This interaction could influence pain modulation and inflammatory responses .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. For instance:

  • Antimicrobial Action : Likely involves inhibition of bacterial cell wall synthesis or DNA replication.
  • Anticancer Action : Induces apoptosis and modulates protein expression related to cell proliferation.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights differences in biological activity:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(3-Chloro-1,2,5-thiadiazol-6-yl)-4-methylpiperazineSimilar thiadiazole ring but different substitutionsAntimicrobial
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazineDifferent position of chlorine on thiadiazoleAnticancer
5-(4-Chlorophenyl)-1,3,4-thiadiazoleLacks piperazine moietyAnticancer

Q & A

Q. How can researchers address batch-to-batch variability in biological activity assays?

  • Answer : Standardize cell culture conditions (passage number, serum lot). Include positive controls (e.g., cisplatin for cytotoxicity) in each plate. Use Z’-factor analysis to validate assay robustness .

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